4-((3-methylpiperidin-1-yl)sulfonyl)-N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide
Description
BenchChem offers high-quality 4-((3-methylpiperidin-1-yl)sulfonyl)-N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((3-methylpiperidin-1-yl)sulfonyl)-N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-(3-methylpiperidin-1-yl)sulfonyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O4S/c1-17-5-4-14-29(16-17)34(31,32)22-12-10-19(11-13-22)23(30)26-25-28-27-24(33-25)21-9-8-18-6-2-3-7-20(18)15-21/h8-13,15,17H,2-7,14,16H2,1H3,(H,26,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTCRAVBHQYTBQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC5=C(CCCC5)C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-((3-methylpiperidin-1-yl)sulfonyl)-N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide is a complex organic molecule with significant potential in medicinal chemistry. Its structure integrates a sulfonamide group and an oxadiazole moiety, which are known for their diverse biological activities, including antimicrobial and anticancer properties. This article reviews the biological activities associated with this compound based on current research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 472.58 g/mol. The presence of the 3-methylpiperidine moiety contributes to its pharmacological properties. The oxadiazole ring is particularly notable for its role in various biological activities.
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 472.58 g/mol |
| Structural Components | Benzamide core, sulfonyl group, oxadiazole ring |
Antimicrobial Activity
Compounds containing oxadiazole structures have been documented to exhibit significant antibacterial and antifungal activities. For instance, derivatives of 1,3,4-oxadiazoles have been shown to inhibit bacterial growth effectively. The unique combination of functional groups in this compound suggests that it may also possess similar antimicrobial properties.
Anticancer Activity
Research indicates that oxadiazole derivatives can exhibit cytotoxic effects against various cancer cell lines. The mechanism of action may involve the induction of apoptosis or inhibition of cell proliferation. For example, studies have demonstrated that certain oxadiazole compounds can trigger apoptotic pathways in cancer cells through interactions with DNA or RNA targets.
Case Studies and Experimental Findings
- Oxadiazole Derivatives : A study highlighted the anticancer effects of oxadiazole derivatives on human cancer cell lines. The results showed that these compounds could significantly reduce cell viability and induce apoptosis at specific concentrations.
- Molecular Docking Studies : Computational studies have suggested that the compound may bind effectively to proteins involved in cancer pathways. Molecular docking simulations indicate a strong affinity for active sites in target proteins.
- In Vivo Studies : Preliminary in vivo studies using animal models have shown promising results in reducing tumor growth when treated with similar oxadiazole-containing compounds.
The proposed mechanism of action for 4-((3-methylpiperidin-1-yl)sulfonyl)-N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide includes:
- Inhibition of Enzymatic Activity : The sulfonamide group may inhibit specific enzymes crucial for bacterial survival or cancer cell proliferation.
- DNA Interaction : The oxadiazole moiety may intercalate into DNA strands, disrupting replication and transcription processes.
Synthesis Pathways
The synthesis of this compound can be approached through several organic synthesis techniques:
- Formation of the Oxadiazole Ring : Utilizing appropriate precursors to construct the oxadiazole structure.
- Sulfonamide Formation : Reacting piperidine derivatives with sulfonyl chlorides to introduce the sulfonamide group.
- Final Coupling Reactions : Combining all structural components through coupling reactions to yield the final product.
Q & A
Q. How to validate target specificity in kinase inhibition assays?
- Methodological Answer :
- Kinome Screening : Use panels like Eurofins KinaseProfiler to assess selectivity across 100+ kinases.
- ATP-Competition Assays : Measure IC50 shifts with increasing ATP concentrations; competitive inhibitors show dose-dependent rightward shifts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
